tert-Butyl 2-(piperidin-4-yl)acetate hydrochloride
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Overview
Description
Tert-Butyl 2-(piperidin-4-yl)acetate hydrochloride is a useful research compound. Its molecular formula is C11H22ClNO2 and its molecular weight is 235.75. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Enantiopure Compounds
- Synthesis of 4-Hydroxypipecolate and 4-Hydroxylysine Derivatives : A study by Marin et al. (2004) demonstrated the use of tert-Butyl 2-substituted compounds for the synthesis of enantiopure 4-hydroxypipecolate and 4-hydroxylysine derivatives, starting from beta-amino acids. This approach is significant for producing optically active compounds with potential pharmaceutical applications (Marin et al., 2004).
Catalyst in Acylation Chemistry
- Catalytic Activity in Acylation : Mennenga et al. (2015) explored the use of a compound similar to tert-Butyl 2-(piperidin-4-yl)acetate hydrochloride in the synthesis of polymethacrylates, acting as effective catalysts in acylation chemistry. This highlights its role in facilitating chemical transformations in polymer synthesis (Mennenga et al., 2015).
Lewis Pair Activation
- Active Lewis Pairs for C–H Bond Activation : Uhl et al. (2016) discussed the role of aluminum and gallium hydrazides, derived from compounds including tert-Butyl 2-(piperidin-4-yl)acetate, as active Lewis pairs. They are capable of activating C–H bonds, a crucial reaction in organic synthesis (Uhl et al., 2016).
Intermediate in Drug Synthesis
- Synthesis of Piperidine Derivatives : Zhang Guan-you (2010) utilized tert-butyl-4-hydroxy piperidine-l-carboxylate, a related compound, to synthesize 4-chloropiperidine hydrochloride, demonstrating its utility as an intermediate in the synthesis of bioactive piperidine derivatives (Zhang Guan-you, 2010).
Anionic Condensations in Organic Chemistry
- Reactions with Hydroxybenzaldehydes : Vol’eva et al. (2008) studied the reactions of this compound with hydroxybenzaldehydes, highlighting its role in anionic condensations, a key reaction in organic synthesis (Vol’eva et al., 2008).
Inhibitory Activity Studies
- Evaluation of Inhibitory Activity : Celik et al. (2020) assessed derivatives of benzoxazole containing p-tert-butyl and acetamide bridged 4-substituted piperazine/piperidine for inhibitory activity against various enzymes, indicative of its potential in therapeutic applications (Celik et al., 2020).
Antibacterial and Antifungal Activities
- Synthesis and Biological Evaluation : Kulkarni et al. (2016) synthesized derivatives of tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate, including structures similar to this compound, and evaluated their antibacterial and antifungal activities (Kulkarni et al., 2016).
Mechanism of Action
Mode of Action
Related compounds have been suggested to induce depolarization of the bacterial cytoplasmic membrane, suggesting a potential mechanism of antibacterial action .
Biochemical Pathways
Related compounds have been used in the development of proteolysis targeting chimeras (protacs), which are designed to degrade specific proteins within cells .
Result of Action
Related compounds have been shown to have bactericidal properties .
Properties
IUPAC Name |
tert-butyl 2-piperidin-4-ylacetate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO2.ClH/c1-11(2,3)14-10(13)8-9-4-6-12-7-5-9;/h9,12H,4-8H2,1-3H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXNZZFDNHDADAI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CC1CCNCC1.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2174007-91-9 |
Source
|
Record name | tert-butyl 2-(piperidin-4-yl)acetate hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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